1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride
Overview
Description
1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride is a chemical compound with the molecular formula C10H21N3·HCl. It is commonly used as a reagent and building block in various synthetic applications. The compound is known for its role as an intermediate and catalyst in condensation reactions .
Mechanism of Action
Target of Action
It is used as a reagent in the preparation of wee1 inhibitors , suggesting that it may interact with the Wee1 kinase, a crucial regulator of cell cycle progression.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride, it is recommended to store the compound in an inert atmosphere at room temperature . It is also noted to be air sensitive and hygroscopic , indicating that exposure to air and moisture could potentially affect its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride can be synthesized through the reaction of 1-methylpiperazine with N-(tert-butoxycarbonyl)-4-piperidone. The reaction typically involves the use of solvents such as dichloromethane and catalysts like triethylamine. The product is then purified through crystallization or distillation .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as solvent recovery and recycling to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent and catalyst in various organic synthesis reactions.
Biology: Employed in the derivatization of peptides for mass spectrometry analysis.
Medicine: Investigated for its potential as an intermediate in the synthesis of pharmaceutical compounds, including antitumor agents.
Industry: Utilized in the production of specialty chemicals and materials .
Comparison with Similar Compounds
- 1-Methyl-4-(4-piperidinyl)piperazine
- 1-(1-Methyl-4-piperidinyl)piperazine
- 1-Ethyl-4-(piperidin-4-yl)piperazine hydrochloride
Comparison: 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride is unique due to its specific structural configuration, which imparts distinct reactivity and binding properties. Compared to similar compounds, it offers advantages in terms of stability and catalytic efficiency in condensation reactions .
Properties
IUPAC Name |
1-methyl-4-piperidin-4-ylpiperazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3.ClH/c1-12-6-8-13(9-7-12)10-2-4-11-5-3-10;/h10-11H,2-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXOQCRWOVUFJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1219979-73-3 | |
Record name | Piperazine, 1-methyl-4-(4-piperidinyl)-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219979-73-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
219.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436099-90-0 | |
Record name | Piperazine, 1-methyl-4-(4-piperidinyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=436099-90-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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